molecular formula C22H20N4O B2591066 N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1294564-17-2

N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2591066
CAS RN: 1294564-17-2
M. Wt: 356.429
InChI Key: IZKMGZIUTOIKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthetic Chemistry and Drug Design

  • Heterocyclic Compound Synthesis: Research emphasizes the synthesis and applications of heterocyclic compounds, such as pyridines, pyrrolidines, and pyrazines, highlighting their importance in pharmaceuticals, agrochemicals, and other industrial applications. These compounds serve as key structural elements in drug design due to their high biological activity, underscoring the relevance of N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in potential pharmacological contexts (Higasio & Shoji, 2001).

Antimicrobial and Anticancer Research

  • Antibacterial and Anticancer Activities: Novel heterocycles, including pyridines and pyrazines, have shown significant antibacterial and anticancer activities. This underlines the potential of N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in contributing to the development of new therapeutic agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Material Science and Luminescence

  • Luminescence in Material Science: The synthesis of benzamides containing pyridine and pyrazine moieties, and their conversion into difluoroboronated complexes demonstrates the use of such heterocyclic compounds in creating novel blue fluorophores. This has implications for biological and organic material applications, suggesting possible research avenues for N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in developing luminescent materials (Yamaji et al., 2017).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-22(20-9-10-21(25-24-20)26-11-3-4-12-26)23-17-7-8-19-16(14-17)13-15-5-1-2-6-18(15)19/h1-2,5-10,14H,3-4,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKMGZIUTOIKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.